![molecular formula C12H15N3S B1465968 1-ethyl-3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine CAS No. 87642-40-8](/img/structure/B1465968.png)
1-ethyl-3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
Overview
Description
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Synthesis Analysis
Thiophene derivatives can be synthesized through various methods. One of the classical approaches to substituted thiophenes is mainly based on condensation-like reactions or on subsequent functionalization of the thiophene ring . During the last years, innovative approaches to the regioselective synthesis of substituted thiophenes starting from acyclic precursors have been developed, mainly based on heterocyclization of functionalized alkynes .
Chemical Reactions Analysis
The chemical reactions of thiophene derivatives can vary widely depending on their structure and the conditions under which they are reacted. For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .
Scientific Research Applications
Anticancer Applications
Thiophene derivatives have been extensively studied for their anticancer properties. The presence of the thiophene ring in the compound’s structure suggests potential efficacy in inhibiting cancer cell growth. Research indicates that thiophene derivatives can act as IGF-1R tyrosine kinase inhibitors , which are crucial in the signaling pathways of various cancers . By inhibiting this kinase, the compound could potentially be used to halt the proliferation of cancer cells.
Anti-Inflammatory and Analgesic Effects
Compounds with a thiophene ring have shown significant anti-inflammatory activities. They can be designed to target specific inflammatory pathways, providing relief from chronic inflammation. Additionally, thiophene derivatives have been reported to possess analgesic properties, which could make them valuable in pain management .
Antimicrobial Activity
The antimicrobial activity of thiophene derivatives makes them candidates for developing new antibiotics. They have been found to be effective against a range of microbial strains, offering a pathway to combat antibiotic-resistant bacteria .
Neuroprotective Properties
Thiophene compounds have shown promise in neuroprotection, which could be beneficial in treating neurodegenerative diseases. Their ability to modulate neurotransmitter systems may help in alleviating symptoms of diseases like Alzheimer’s and Parkinson’s .
Material Science Applications
In the field of material science, thiophene derivatives are utilized for their conductive properties. They are integral in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). The compound could contribute to advancements in electronic materials due to its thiophene core .
Antioxidant Properties
Thiophene derivatives have demonstrated antioxidant activities, which are important in protecting cells from oxidative stress. This property can be harnessed in the development of treatments for conditions caused by free radical damage .
Dermatological Applications
The compound’s potential as a tyrosinase inhibitor suggests its use in dermatology, particularly in treating hyperpigmentation disorders. By inhibiting tyrosinase, it could prevent the formation of melanin, thus acting as an anti-melanogenic agent .
Cardiovascular Therapeutics
Thiophene derivatives have been associated with anti-atherosclerotic and antihypertensive effects. They could be used to develop drugs that manage cardiovascular diseases by targeting atherosclerosis and high blood pressure .
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-ethyl-3-thiophen-2-yl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3S/c1-2-15-10-5-6-13-8-9(10)12(14-15)11-4-3-7-16-11/h3-4,7,13H,2,5-6,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPOAGGTYTZPBSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(CNCC2)C(=N1)C3=CC=CS3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50720367 | |
Record name | 1-Ethyl-3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50720367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine | |
CAS RN |
87642-40-8 | |
Record name | 1-Ethyl-3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50720367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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